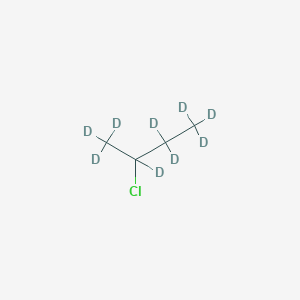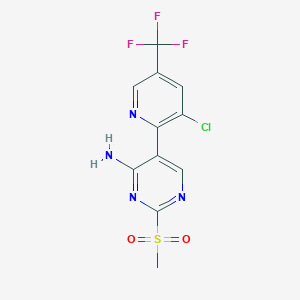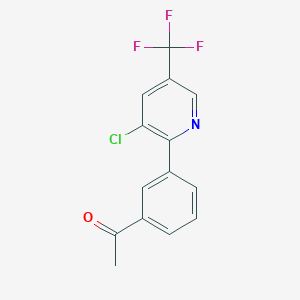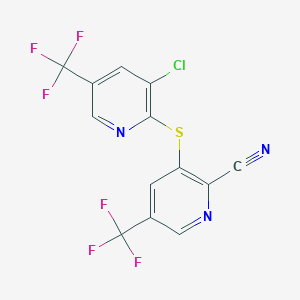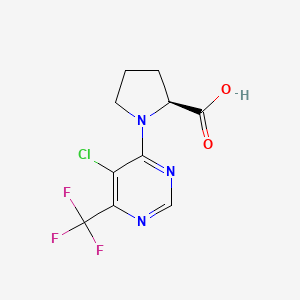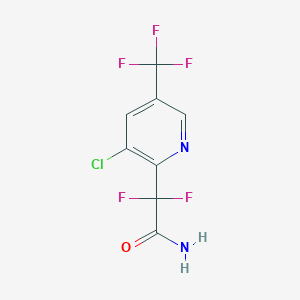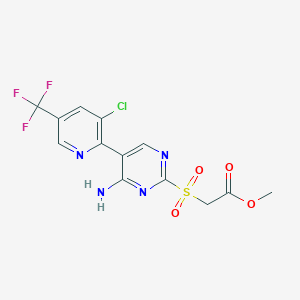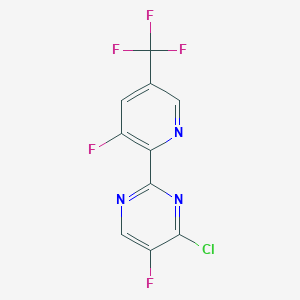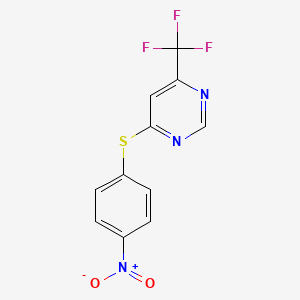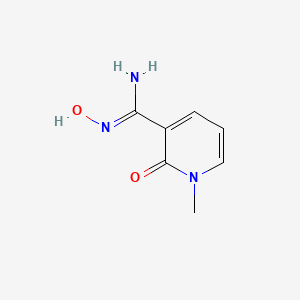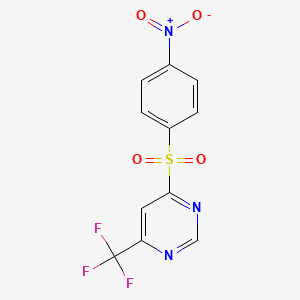
4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine
Descripción general
Descripción
The compound is a pyrimidine derivative, which is a type of organic compound. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrimidine ring, a trifluoromethyl group (-CF3), a nitrophenyl group, and a sulfonyl group (-SO2-). The exact structure would depend on the specific locations of these groups on the pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific structure and the conditions under which it is reacted. Pyrimidine derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Nitrophenyl trifluoromethanesulfonate, a compound with some structural similarities, is a yellow crystalline powder with a melting point of 53.0°C to 55.0°C .Aplicaciones Científicas De Investigación
Hydrogen-Bonded Structures
Research by Ricaurte Rodríguez et al. (2009) elucidates the hydrogen-bonded structures in isomeric solvates of pyrimidine derivatives. Their study demonstrates how the conformations and hydrogen-bonded structures of pyrimidine molecules can vary significantly depending on the substituents and solvent interactions. This research highlights the importance of "4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine" derivatives in understanding molecular interactions and crystal engineering principles Ricaurte Rodríguez, M. Nogueras, J. Cobo, & C. Glidewell, 2009.
PET Tracer Precursors
In the field of positron emission tomography (PET) imaging, Gebhardt and Saluz (2012) synthesized a novel pyrimidinyl sulfonamide derivative intended as a precursor for PET tracers. The study illustrates the potential of sulfonamide derivatives, including "4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine", in developing radiotracers for diagnostic imaging. This derivative shows promise for PET imaging applications, highlighting the compound's versatility in medical research P. Gebhardt & H. Saluz, 2012.
Cyclooxygenase-2 Inhibitors
Swarbrick et al. (2009) discovered a series of pyrimidine-based cyclooxygenase-2 (COX-2) inhibitors with a unique arrangement of substituents, offering insights into the development of new anti-inflammatory drugs. These findings underscore the compound's significance in pharmaceutical research, particularly in designing drugs with improved therapeutic profiles M. Swarbrick, P. Beswick, et al., 2009.
Crystal Structures and Hydrogen Bonding
The work of Balasubramani, Muthiah, and Lynch (2007) on the crystal structures of pyrimethaminium salts demonstrates the compound's role in studying hydrogen bonding and molecular assembly. Their research provides valuable insights into the structural aspects of pyrimidine derivatives and their interactions, which are crucial for the design of molecular materials K. Balasubramani, P. Muthiah, & D. Lynch, 2007.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-nitrophenyl)sulfonyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4S/c12-11(13,14)9-5-10(16-6-15-9)22(20,21)8-3-1-7(2-4-8)17(18)19/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOERLJQCWNTPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=NC=NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186503 | |
| Record name | Pyrimidine, 4-[(4-nitrophenyl)sulfonyl]-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine | |
CAS RN |
1823182-87-1 | |
| Record name | Pyrimidine, 4-[(4-nitrophenyl)sulfonyl]-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823182-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-[(4-nitrophenyl)sulfonyl]-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



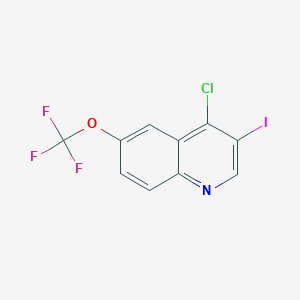
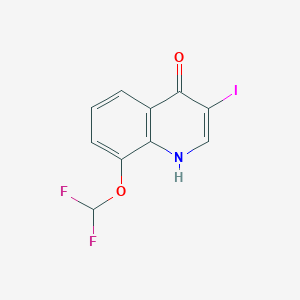
![3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol](/img/structure/B1436278.png)
